![molecular formula C18H15N3O3 B14935470 N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide](/img/structure/B14935470.png)
N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide is a synthetic organic compound belonging to the quinazolinone class. This compound has garnered interest due to its potential pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial activities .
Vorbereitungsmethoden
The synthesis of N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide typically involves the alkylation of quinazolin-4(3H)-one with α-chlorocarboxylic acid anilides. The reaction is carried out in anhydrous dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃) at elevated temperatures (110-120°C) for approximately 2 hours . The target compound is then isolated by filtration, evaporation of the solvent, and recrystallization from a suitable solvent such as DMF or isopropanol .
Analyse Chemischer Reaktionen
N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions are various substituted quinazolinone derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide is unique due to its specific substitution pattern on the quinazolinone ring. Similar compounds include:
N-(4-methoxyphenyl)-2-[4-oxo-3(4H)-quinazoline]acetamide: Exhibits pronounced anxiolytic and antidepressant activity.
2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide: Known for its potent analgesic and anti-inflammatory properties.
3-[2-oxo-2-(4-phenyl-1-piperazinyl)-ethyl]quinazoline-4(3H)-one: Demonstrates significant psychotropic properties.
Eigenschaften
Molekularformel |
C18H15N3O3 |
|---|---|
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
N-[4-[2-(4-oxoquinazolin-3-yl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C18H15N3O3/c1-12(22)20-14-8-6-13(7-9-14)17(23)10-21-11-19-16-5-3-2-4-15(16)18(21)24/h2-9,11H,10H2,1H3,(H,20,22) |
InChI-Schlüssel |
LSDHMOWGOZIILH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14935394.png)

![N-[2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B14935408.png)
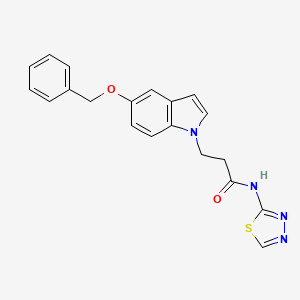
![Rel-3-[2,5-dioxo-1-(2-phenylethyl)-4-imidazolidinyl]-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide](/img/structure/B14935425.png)
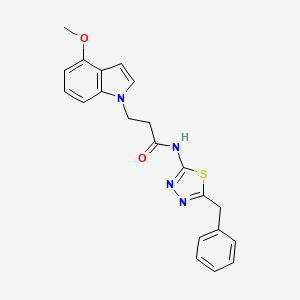
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B14935432.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B14935442.png)
![N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B14935447.png)
![N-[3-(acetylamino)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14935453.png)
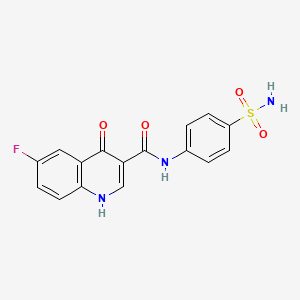
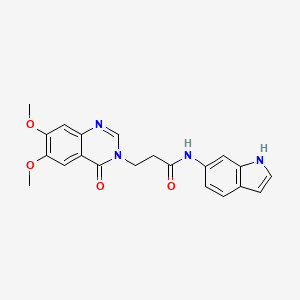
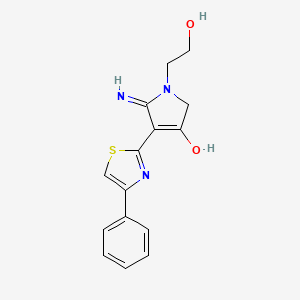
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B14935490.png)
